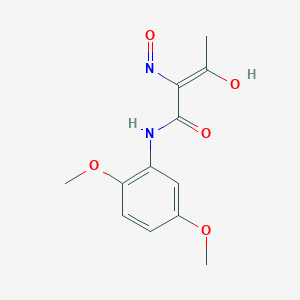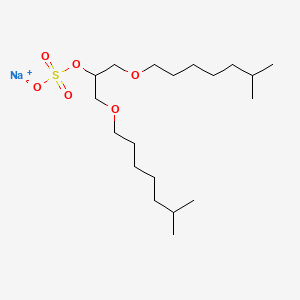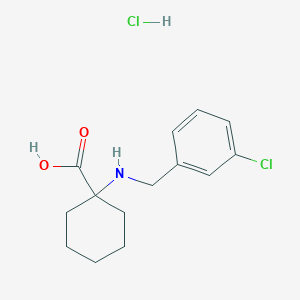
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is characterized by the presence of a 3-chlorobenzylamino group attached to the cyclohexane ring, along with a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride.
Amination: The cyclohexanecarbonyl chloride is then reacted with 3-chlorobenzylamine to form 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include thionyl chloride, 3-chlorobenzylamine, and hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride.
1-amino-1-cyclohexanecarboxylic acid: An α-amino acid with similar structural features.
Uniqueness
This compound is unique due to the presence of the 3-chlorobenzylamino group, which imparts specific chemical and biological properties. This makes it distinct from other cyclohexanecarboxylic acid derivatives and suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H19Cl2NO2 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-12-6-4-5-11(9-12)10-16-14(13(17)18)7-2-1-3-8-14;/h4-6,9,16H,1-3,7-8,10H2,(H,17,18);1H |
Clave InChI |
DEQALIXDBPFPJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NCC2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)


![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
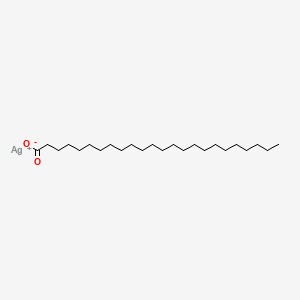
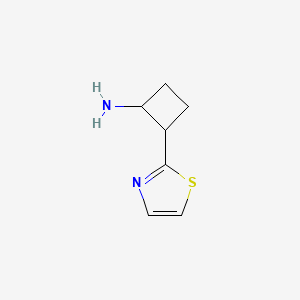

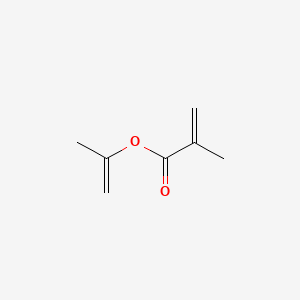

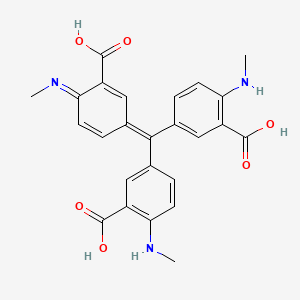
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
